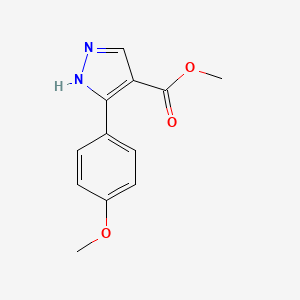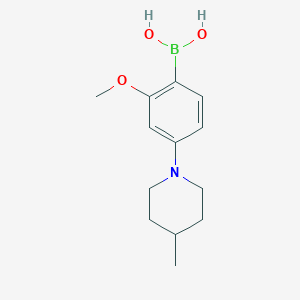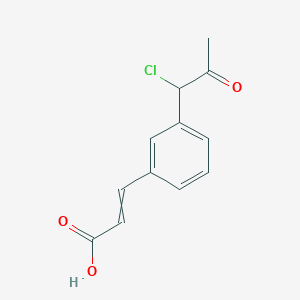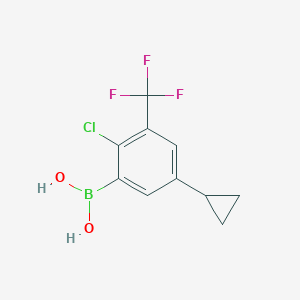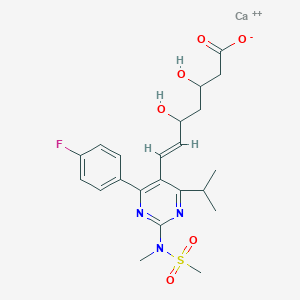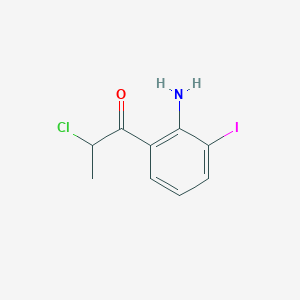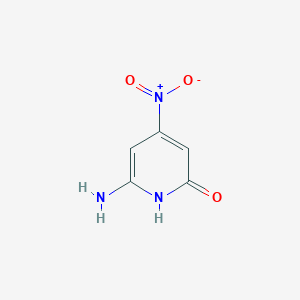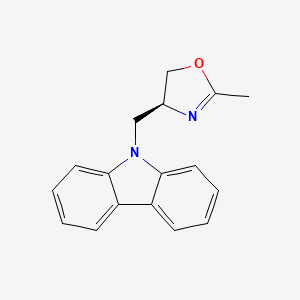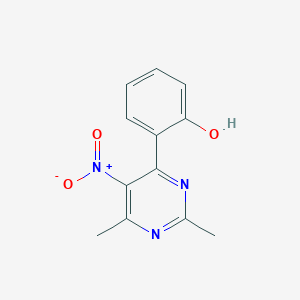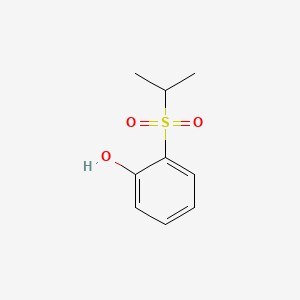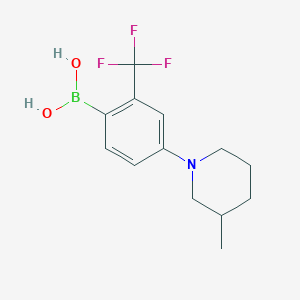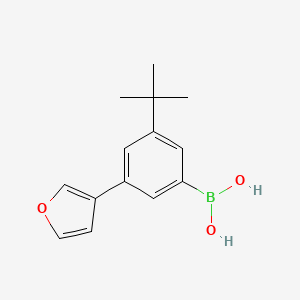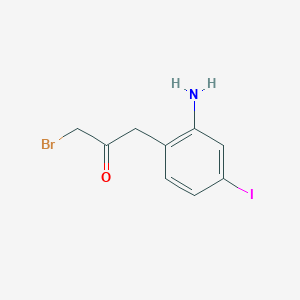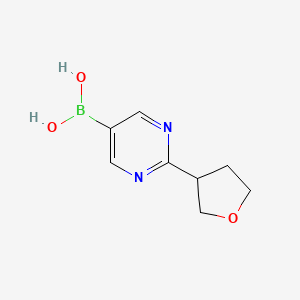
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H11BN2O3 and a molecular weight of 194.00 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring attached to a pyrimidine ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction control ensures the production of high-quality this compound suitable for various applications .
化学反応の分析
Types of Reactions
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrimidine derivatives .
科学的研究の応用
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon bonds . This compound’s unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
- (2-(Tetrahydrofuran-2-yl)pyrimidin-5-yl)boronic acid
- (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid
- 2-(Trifluoromethyl)pyridine-5-boronic acid
Uniqueness
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, distinguishing it from other boronic acid derivatives .
特性
分子式 |
C8H11BN2O3 |
|---|---|
分子量 |
194.00 g/mol |
IUPAC名 |
[2-(oxolan-3-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H11BN2O3/c12-9(13)7-3-10-8(11-4-7)6-1-2-14-5-6/h3-4,6,12-13H,1-2,5H2 |
InChIキー |
KFMVSEHZNLIRCF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2CCOC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


